sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate
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Overview
Description
Novobiocin sodium salt is an antibiotic compound derived from the actinomycete Streptomyces niveus. It belongs to the aminocoumarin class of antibiotics and has a chemical structure similar to coumarin . Novobiocin sodium salt was initially approved for the treatment of serious infections caused by susceptible strains of Staphylococcus aureus when other less toxic antibiotics could not be used .
Preparation Methods
Novobiocin sodium salt is synthesized from novobiocin, which is produced by the fermentation of Streptomyces niveus. The sodium salt form is obtained by neutralizing novobiocin with sodium hydroxide . The compound is then purified through recrystallization from methanol and dried under reduced pressure .
Chemical Reactions Analysis
Novobiocin sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl and amide groups.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for neutralization and methanol for recrystallization.
Major Products: The major product formed from these reactions is the purified novobiocin sodium salt itself.
Scientific Research Applications
Novobiocin sodium salt has a wide range of scientific research applications:
Mechanism of Action
Novobiocin sodium salt exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, thereby blocking DNA synthesis . This mechanism is similar to other aminocoumarin antibiotics, such as clorobiocin and coumermycin A1 .
Comparison with Similar Compounds
Novobiocin sodium salt is unique among aminocoumarin antibiotics due to its specific inhibition of the GyrB subunit of DNA gyrase. Similar compounds include:
Clorobiocin: Another aminocoumarin antibiotic that also targets DNA gyrase but has a different chemical structure.
Coumermycin A1: Similar to novobiocin, it inhibits DNA gyrase but differs in its molecular composition.
Novobiocin sodium salt stands out for its higher potency compared to fluoroquinolones, which also target DNA gyrase but at a different site on the enzyme .
Properties
IUPAC Name |
sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25-,26+,29+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-DUZLMVPISA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-53-5 |
Source
|
Record name | Novobiocin sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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